N-Ethyl-3-(1-piperidinyl)propanamide oxalate
Description
Properties
IUPAC Name |
N-ethyl-3-piperidin-1-ylpropanamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.C2H2O4/c1-2-11-10(13)6-9-12-7-4-3-5-8-12;3-1(4)2(5)6/h2-9H2,1H3,(H,11,13);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVCSYSBNPHOKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCN1CCCCC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation
The core amide structure is prepared by coupling a 3-(1-piperidinyl)propanamide intermediate with an ethyl group on the nitrogen. Common methods for amide synthesis applicable here include:
- Acylation of amines with acyl chlorides or anhydrides: The piperidine nitrogen is acylated with an ethyl-substituted acyl chloride or equivalent, often in the presence of a base like triethylamine to scavenge HCl byproducts.
- Amidation via in situ activated carboxylic acids: Using reagents such as carbonyl diimidazole (CDI) or phosphonium salts generated in situ (e.g., from N-chlorophthalimide and triphenylphosphine) to activate the acid for nucleophilic attack by the amine.
A representative reaction scheme:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Piperidine derivative + ethyl acyl chloride, base (e.g., triethylamine), solvent (e.g., methylene chloride), room temperature | Formation of N-ethyl piperidinyl amide |
| 2 | Purification via extraction and crystallization | Isolated amide intermediate |
Piperidine Ring Functionalization
The piperidine ring is often introduced or modified prior to amide formation. For example, 1-methyl or 1-ethyl piperidine derivatives are prepared by:
Formation of the Oxalate Salt
The final step involves converting the free base amide into its oxalate salt to enhance solubility and stability:
- Dissolution of the free base in an appropriate solvent (e.g., water or ethanol).
- Addition of oxalic acid solution under stirring at room temperature or mild heating.
- Precipitation of the oxalate salt by cooling or solvent evaporation.
- Filtration and drying to obtain crystalline this compound.
Research Findings and Optimization Data
Reaction Conditions and Yields
Solvent and Temperature Effects
- Use of anhydrous solvents like THF or diethyl ether during organolithium-mediated steps (if applicable) improves selectivity and yield.
- Salt formation is favored by slow cooling and addition of co-solvents (e.g., n-hexane) to precipitate pure crystalline oxalate salt.
Comparative Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|
| Acyl chloride acylation | Ethyl acyl chloride, triethylamine, piperidine derivative | Straightforward, high yield | Requires handling acid chlorides, HCl byproduct | 70–80% |
| CDI-mediated amidation | Carbonyl diimidazole, amine, toluene | Mild conditions, good for sensitive groups | Requires purification by chromatography | 70–75% |
| Organolithium intermediates (for ring modification) | Phenyllithium, n-hexyllithium, anhydrous solvents | Enables selective functionalization | Requires inert atmosphere, low temp control | Variable, moderate |
| Oxalate salt formation | Oxalic acid, aqueous or alcoholic solvent | Improves solubility and stability | Additional purification step | >85% |
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(1-piperidinyl)propanamide oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidine ring allows for substitution reactions, where different substituents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
Chemical Properties and Structure
N-Ethyl-3-(1-piperidinyl)propanamide oxalate is characterized by its ethyl substitution on the nitrogen atom of a piperidine ring, contributing to its solubility and stability as an oxalate salt. The molecular formula is , appearing as a crystalline white powder. Its structure allows for diverse reactivity typical of amides and piperidine derivatives, making it suitable for various synthetic applications.
Pharmaceutical Applications
Potential Therapeutic Uses:
this compound has been studied for its interactions with neurotransmitter receptors, particularly opioid and orexin receptors. These interactions suggest possible therapeutic applications in:
- Pain Management: Its structural similarities to known analgesics indicate potential use as a pain reliever.
- Sleep Regulation: The compound may also play a role in modulating sleep patterns through orexin receptor activity.
Case Studies:
Research indicates that compounds similar to this compound exhibit significant biological activity. For instance, studies have shown that related piperidine derivatives can effectively interact with opioid receptors, leading to analgesic effects in animal models. Specific experiments demonstrated that these compounds could reduce pain responses comparable to established medications like morphine.
Mechanism of Action
The mechanism of action of N-Ethyl-3-(1-piperidinyl)propanamide oxalate involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its activity, allowing it to bind to receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Phenyl or deuterated phenyl substituents (e.g., Norcodeine, Norfentanyl-D5) introduce aromatic bulk, which may alter receptor binding kinetics .
Piperidine Position: Attachment at the 1-position (nitrogen) in the target compound vs. 4-position (carbon) in Norcodeine/Norfentanyl-D5 creates distinct spatial configurations. This difference likely impacts interactions with opioid receptors or other biological targets .
Salt Form: Oxalate salts (target compound, Norfentanyl-D5) generally exhibit lower aqueous solubility compared to hydrochlorides (Norcodeine) but offer enhanced crystallinity for analytical standardization .
Deuterated Analogs: Norfentanyl-D5, a deuterated variant, is primarily used as an internal standard in mass spectrometry rather than therapeutic applications .
Research Implications and Unresolved Questions
Biological Activity
N-Ethyl-3-(1-piperidinyl)propanamide oxalate is a compound of interest in pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by an ethyl group attached to the nitrogen atom of a piperidine ring, forming an oxalate salt which enhances its solubility and stability. Its molecular formula is , and it appears as a crystalline white powder.
Research indicates that this compound may act as a receptor agonist , particularly interacting with neurotransmitter receptors such as opioid and orexin receptors. These interactions suggest potential therapeutic applications in pain management and sleep regulation.
Binding Affinity Studies
Preliminary studies have focused on the binding affinity of this compound at various receptors:
| Receptor Type | Binding Affinity | Potential Effects |
|---|---|---|
| Opioid Receptors | Moderate | Analgesic effects |
| Orexin Receptors | High | Sleep regulation |
These findings indicate that the compound may exhibit significant pharmacological properties related to pain relief and sleep modulation.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound can influence cellular mechanisms:
- Macrophage Function : Oxalate exposure has been shown to alter macrophage bioenergetics, leading to increased oxidative stress and inflammatory cytokine production. This suggests that the compound may impact immune responses, potentially compromising anti-bacterial activities in macrophages .
- Cytokine Secretion : Treatment with oxalate resulted in increased levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) while decreasing anti-inflammatory cytokine levels (e.g., IL-10), indicating a shift towards a pro-inflammatory state in the presence of this compound .
Case Studies
A notable case study involved the administration of compounds related to this compound in models of pain and inflammation. Results indicated a significant reduction in pain responses in animal models, aligning with the hypothesis that this compound could serve as an analgesic agent .
Therapeutic Applications
Given its biological activity, this compound holds promise for several therapeutic applications:
- Pain Management : Its interaction with opioid receptors suggests potential use in developing new analgesics.
- Sleep Disorders : The affinity for orexin receptors indicates possible applications in treating sleep-related issues.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of N-Ethyl-3-(1-piperidinyl)propanamide oxalate?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) is critical for identifying impurities and confirming molecular weight. For example, impurities in structurally similar propanamide derivatives were resolved using LC-MS with optimized mobile phases and column conditions .
- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is essential for verifying the ethyl and piperidinyl substituents. Comparative analysis with reference spectra from databases like NIST Chemistry WebBook ensures accuracy .
- Titration or UV-Vis Spectrophotometry can quantify oxalate content, though discrepancies may arise between methods (e.g., titration vs. spectrophotometry results in cassava oxalate studies) .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies by preparing buffered solutions (pH 1–12) and incubating the compound at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months).
- Reference gut microbiota studies on oxalate degradation to assess biological stability .
- Storage recommendations from safety data sheets (e.g., dry, inert atmospheres) should guide baseline conditions .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound to minimize by-products like enantiomers or alkylation artifacts?
- Methodological Answer :
- Use chiral purity control for intermediates. For example, lacosamide synthesis avoided enantiomeric impurities by ensuring 100% chiral purity of starting materials .
- Employ stepwise condensation (e.g., ethanol/piperidine at 0–5°C for 2 hours) to reduce side reactions, as seen in propanamide derivative syntheses .
- Optimize reaction temperature and solvent selection based on statistical experimental designs, similar to battery-grade iron oxalate synthesis .
Q. How can researchers resolve discrepancies in oxalate quantification data obtained via titration versus spectrophotometry?
- Methodological Answer :
- Cross-validate methods using certified oxalate standards. For example, cassava studies showed significant differences (77.66 mg/100g via titration vs. 151.19 mg/100g via spectrophotometry), highlighting the need for method-specific calibration .
- Account for matrix effects (e.g., interfering ions in titration) by incorporating chelating agents or sample pre-treatment.
Q. What metabolic pathways are anticipated for N-Ethyl-3-(1-piperidinyl)propanamide in preclinical models, and how can they be elucidated?
- Methodological Answer :
- Use radiolabeled compounds (e.g., ¹⁴C-labeled propanamide) in rat models to track metabolites in urine/feces via LC-MS/MS .
- Perform in vitro hepatic microsome assays to identify cytochrome P450-mediated oxidation or hydrolysis pathways.
- Compare results to structurally related SARMs (Selective Androgen Receptor Modulators), where propanamide templates undergo hydroxylation and glucuronidation .
Contradiction Analysis
- Oxalate Stability : While titration methods suggest lower oxalate content, spectrophotometry may overestimate due to non-specific absorbance. Researchers must validate methods against certified standards and report methodological limitations .
- Synthetic By-Products : Discrepancies in impurity profiles (e.g., enantiomers vs. alkylation artifacts) require rigorous intermediate characterization using chiral columns or X-ray crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
